1-Methyl-5-oxopyrrolidine-3-carbonyl chloride

CCR5 antagonists Anti-HIV-1 agents 5-oxopyrrolidine-3-carboxamides

1-Methyl-5-oxopyrrolidine-3-carbonyl chloride (CAS 1291486-24-2) is a reactive heterocyclic acyl chloride featuring a 5-oxopyrrolidine (γ-lactam) core with an N-methyl substitution and a carbonyl chloride moiety at the 3-position. Its molecular formula is C₆H₈ClNO₂, with a molecular weight of 161.59 g/mol and a predicted boiling point of 276.7±33.0 °C.

Molecular Formula C6H8ClNO2
Molecular Weight 161.58 g/mol
CAS No. 1291486-24-2
Cat. No. B1463812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-oxopyrrolidine-3-carbonyl chloride
CAS1291486-24-2
Molecular FormulaC6H8ClNO2
Molecular Weight161.58 g/mol
Structural Identifiers
SMILESCN1CC(CC1=O)C(=O)Cl
InChIInChI=1S/C6H8ClNO2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3
InChIKeyHPNQOUDCVFXCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-oxopyrrolidine-3-carbonyl chloride (CAS 1291486-24-2) Technical Procurement & Differentiation Profile


1-Methyl-5-oxopyrrolidine-3-carbonyl chloride (CAS 1291486-24-2) is a reactive heterocyclic acyl chloride featuring a 5-oxopyrrolidine (γ-lactam) core with an N-methyl substitution and a carbonyl chloride moiety at the 3-position . Its molecular formula is C₆H₈ClNO₂, with a molecular weight of 161.59 g/mol and a predicted boiling point of 276.7±33.0 °C . The compound serves as an electrophilic building block for amide and ester bond formation, primarily in medicinal chemistry applications .

1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: Why In-Class Acyl Chlorides Cannot Be Interchanged


Within the 5-oxopyrrolidine-3-carbonyl chloride scaffold, substitutions at the N1 position profoundly alter molecular properties, synthetic compatibility, and downstream biological activity. Replacement of the N-methyl group with bulkier or more lipophilic substituents—such as benzyl, phenylethyl, or aryl groups—increases molecular weight (e.g., 1-benzyl analog: MW 237.68 vs. 161.59), alters predicted LogP, and changes the steric environment of the electrophilic carbonyl . More critically, SAR studies have demonstrated that the N1-methyl group is not interchangeable with larger substituents without significant changes in target binding affinity; the 1-benzyl analog exhibits a 50-fold improvement in CCR5 IC₅₀ (0.038 μM vs. 1.9 μM for the methyl derivative), underscoring that each N1-substituted variant occupies a distinct pharmacological space and cannot be generically substituted .

1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: Quantified Differentiation Evidence Against Comparator Analogs


1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: CCR5 Antagonist Scaffold Potency Relative to 1-Benzyl Analog

In a series of 5-oxopyrrolidine-3-carboxamide derivatives evaluated as CCR5 antagonists, the compound derived from 1-methyl-5-oxopyrrolidine-3-carbonyl chloride (compound 1) exhibited an IC₅₀ of 1.9 μM in a [¹²⁵I]RANTES competitive binding assay using CCR5-expressing CHO cells. Under identical assay conditions, the corresponding 1-benzyl substituted analog (12e) achieved an IC₅₀ of 0.038 μM . This 50-fold difference in binding affinity demonstrates that the N1-methyl variant occupies a distinct and quantifiably different potency regime, making it the appropriate selection when moderate-affinity leads are sought or when structural constraints preclude bulkier N1 substituents.

CCR5 antagonists Anti-HIV-1 agents 5-oxopyrrolidine-3-carboxamides

1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: Molecular Weight and Property Differentiation from N-Aryl Analogs

The target compound has a molecular weight of 161.59 g/mol (C₆H₈ClNO₂), making it the lowest molecular weight member among commonly available 5-oxopyrrolidine-3-carbonyl chloride building blocks. In contrast, N-aryl substituted analogs such as 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride (MW 241.64, C₁₁H₉ClFNO₂) and 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride (MW 253.68, C₁₂H₁₂ClNO₃) exhibit approximately 50–57% higher molecular weight [1]. The N-benzyl analog (MW 237.68) and N-phenylethyl analog (MW 251.71) similarly impose substantially greater steric bulk and lipophilicity . The predicted LogP for the target compound is -0.32, indicating higher polarity and aqueous compatibility compared to the more lipophilic aryl-substituted analogs .

Physicochemical properties Drug-likeness Molecular weight

1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: Electrophilic Carbonyl Chloride Positional Differentiation from 2-Carbonyl Chloride Isomers

The target compound positions the reactive carbonyl chloride at the 3-position of the 5-oxopyrrolidine ring, whereas alternative building blocks such as 5-oxopyrrolidine-2-carbonyl chloride (CAS 55478-53-0, MW 147.56) feature the electrophilic moiety at the 2-position adjacent to the ring nitrogen [1]. This positional isomerism dictates fundamentally different spatial trajectories for subsequent amide bond formation, yielding products with distinct three-dimensional geometries and pharmacophore presentations. The 3-carbonyl chloride orientation positions the resulting amide substituent away from the N-methyl group in a β-relationship to the lactam carbonyl, whereas the 2-carbonyl chloride directs substituents into an α-position relative to nitrogen.

Regioselectivity Heterocyclic building blocks Synthetic accessibility

1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Medicinal Chemistry: Synthesis of CCR5 Antagonist Leads with Moderate Baseline Affinity

Procure 1-methyl-5-oxopyrrolidine-3-carbonyl chloride as the core acyl chloride building block for generating 5-oxopyrrolidine-3-carboxamide libraries with expected CCR5 IC₅₀ values in the low micromolar range (~1.9 μM) . This compound is specifically indicated when the research objective is to establish a moderate-affinity starting point for subsequent SAR optimization via N1-substitution replacement (e.g., switching to benzyl to achieve 50-fold potency improvement) or phenyl ring functionalization. Use when synthetic accessibility of the methyl precursor is prioritized over immediate high potency, or when the N-methyl group is a fixed structural constraint dictated by the target binding pocket.

Fragment-Based Drug Discovery: Minimal Molecular Weight Scaffold for Hit Identification

Select 1-methyl-5-oxopyrrolidine-3-carbonyl chloride as the minimal molecular weight (161.59 g/mol) and highest polarity (predicted LogP -0.32) member of the 5-oxopyrrolidine-3-carbonyl chloride family for fragment-based screening libraries . Its low MW meets fragment library design criteria (typically <250 Da), and its predicted LogP of -0.32 confers favorable aqueous solubility for biochemical assay compatibility. Heavier N-aryl analogs (MW 237–254) are excluded from true fragment libraries due to size constraints; this compound therefore occupies a unique procurement category not served by larger N-substituted variants .

Synthetic Chemistry: Regiospecific Installation of β-Amide Substituents on the Pyrrolidinone Core

Procure this compound specifically when synthetic routes demand amide bond formation at the 3-position of the 5-oxopyrrolidine ring, producing products with the amide substituent in a β-relationship to the lactam carbonyl. This spatial orientation differs fundamentally from that obtained using 5-oxopyrrolidine-2-carbonyl chloride (CAS 55478-53-0), which directs substituents to the α-position adjacent to nitrogen [1]. Selection of the 3-carbonyl chloride isomer is non-negotiable when downstream molecular geometry must match a specific pharmacophore model or when subsequent synthetic steps require the distinct steric and electronic environment of the β-substituted scaffold.

Pharmaceutical Intermediate Procurement: Cost-Effective Entry Point for 5-Oxopyrrolidine SAR Exploration

As the simplest N-alkyl substituted 5-oxopyrrolidine-3-carbonyl chloride, this compound is anticipated to offer more favorable synthesis economics and commercial availability compared to N-aryl and N-aralkyl analogs. Its precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, is accessible via standard synthetic routes from N-methylpyrrolidone, whereas N-aryl analogs require additional arylation steps . This positions the methyl derivative as the cost-optimal entry point for initial SAR exploration of the 5-oxopyrrolidine-3-carboxamide scaffold, with the understanding that potency-optimized leads may later transition to benzyl or aryl N-substituents as demonstrated in the CCR5 antagonist series .

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